N-(2,3,4-Trichlorophenyl)-succinimide
Description
N-(3,4,5-Trichlorophenyl)succinimide is a halogenated succinimide derivative characterized by three chlorine atoms substituted at the 3-, 4-, and 5-positions of the phenyl ring. These compounds are notable for their nephrotoxic effects in rodent models, where they induce acute renal injury through mechanisms involving glutathione depletion and leukotriene-mediated pathways . NTCPS, in particular, exhibits heightened toxicity compared to dichloro analogs, likely due to increased electron-withdrawing effects from additional chlorine substituents .
Properties
CAS No. |
112368-27-1 |
|---|---|
Molecular Formula |
C10H6Cl3NO2 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
1-(2,3,4-trichlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H6Cl3NO2/c11-5-1-2-6(10(13)9(5)12)14-7(15)3-4-8(14)16/h1-2H,3-4H2 |
InChI Key |
DBVTYZAKWMZOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4-Trichlorophenyl)-succinimide typically involves the reaction of 2,3,4-trichloroaniline with succinic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to optimize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4-Trichlorophenyl)-succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a suitable base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,3,4-Trichlorophenyl)-succinimide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,3,4-Trichlorophenyl)-succinimide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Impact :
- The 2-chloro isomer (N-(2-chlorophenyl)succinimide) exhibits a non-planar molecular geometry, with a 69.5° tilt between the benzene and pyrrolidine rings .
Nephrotoxicity in Rodent Models
Key Findings :
Antimicrobial Activity
Pharmacological Potential
- BPBTS: A disubstituted succinimide (N-{[2’-(aminosulfonyl)biphenyl-4-yl]methyl}-N’-(2,2’-bithien-5-yl methyl)succinimide) inhibits voltage-gated sodium channels (Nav1 subtypes), suggesting broader therapeutic applications beyond nephrotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
